molecular formula C13H11NO2 B10851824 N-Hydroxy-3-naphthalen-2-yl-acrylamide

N-Hydroxy-3-naphthalen-2-yl-acrylamide

Cat. No.: B10851824
M. Wt: 213.23 g/mol
InChI Key: NJQJPKBDKOPBGI-SOFGYWHQSA-N
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Description

N-Hydroxy-3-naphthalen-2-yl-acrylamide is an organic compound that belongs to the class of acrylamides It is characterized by the presence of a naphthalene ring and an acrylamide group, which contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydroxy-3-naphthalen-2-yl-acrylamide typically involves the reaction of 3-naphthalen-2-yl-acrylamide with hydroxylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include hydroxylamine hydrochloride and a base such as sodium hydroxide. The reaction is usually conducted in a solvent like ethanol or methanol at a temperature range of 0-25°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to control reaction parameters. Purification of the product is achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-Hydroxy-3-naphthalen-2-yl-acrylamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.

    Reduction: Reduction reactions can convert the acrylamide group to an amine.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products

    Oxidation: Naphthoquinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted acrylamides.

Scientific Research Applications

N-Hydroxy-3-naphthalen-2-yl-acrylamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-Hydroxy-3-naphthalen-2-yl-acrylamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. It may also interact with cellular pathways involved in signal transduction, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Hydroxy-3-naphthalen-2-yl-acrylamide is unique due to its specific combination of a naphthalene ring and an acrylamide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C13H11NO2

Molecular Weight

213.23 g/mol

IUPAC Name

(E)-N-hydroxy-3-naphthalen-2-ylprop-2-enamide

InChI

InChI=1S/C13H11NO2/c15-13(14-16)8-6-10-5-7-11-3-1-2-4-12(11)9-10/h1-9,16H,(H,14,15)/b8-6+

InChI Key

NJQJPKBDKOPBGI-SOFGYWHQSA-N

Isomeric SMILES

C1=CC=C2C=C(C=CC2=C1)/C=C/C(=O)NO

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C=CC(=O)NO

Origin of Product

United States

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